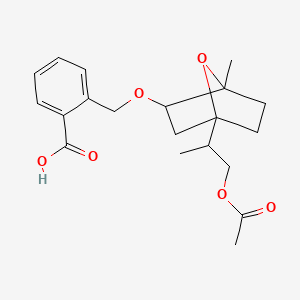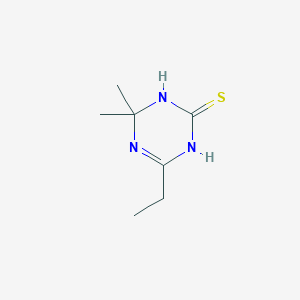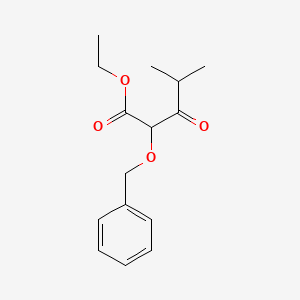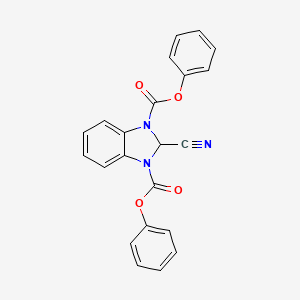![molecular formula C14H30O2Si B14309649 2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one CAS No. 110966-11-5](/img/structure/B14309649.png)
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one is an organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction conditions often involve the use of anhydrous solvents and a base to facilitate the formation of the trimethylsilyl ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems may enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A compound with a similar trimethylsilyl group but different overall structure.
Trimethylsilyl chloride: A common trimethylsilylating agent used in the synthesis of trimethylsilyl ethers.
Bis(trimethylsilyl)acetamide: Another trimethylsilylating agent with similar properties.
Uniqueness
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one is unique due to its specific structure, which combines the trimethylsilyl group with a nonan-5-one backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Properties
| 110966-11-5 | |
Molecular Formula |
C14H30O2Si |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
2,3-dimethyl-2-trimethylsilyloxynonan-5-one |
InChI |
InChI=1S/C14H30O2Si/c1-8-9-10-13(15)11-12(2)14(3,4)16-17(5,6)7/h12H,8-11H2,1-7H3 |
InChI Key |
NUUCCNZXMMDIJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(C)C(C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/no-structure.png)




![Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate](/img/structure/B14309595.png)
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
